3-Oxa-7-thia-10-azaspiro[5.6]dodecane
Description
3-Oxa-7-thia-10-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique heteroatom arrangement (oxygen, sulfur, and nitrogen) and a fused 5- and 6-membered ring system. Spiro compounds are valued in medicinal chemistry and materials science for their conformational rigidity, which enhances binding specificity and stability . The presence of sulfur (thia) in the scaffold may confer distinct reactivity or biological activity, as seen in related thia-containing spirocycles with anticancer properties .
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
3-oxa-7-thia-10-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 |
InChI Key |
VOVKPXIPXXBYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC12CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Thiol-Epoxide Ring-Opening Cyclization
This method leverages epoxide-thiol click chemistry to construct the oxa-thia ring system. A representative procedure involves:
- Epoxide Preparation : Reacting 4-mercapto-1-azaspiro[5.6]dodecan-7-ol with epichlorohydrin under basic conditions yields the epoxide intermediate.
- Thiol-Epoxide Coupling : The epoxide undergoes ring-opening with 2-aminoethanethiol in toluene at 80°C, catalyzed by p-toluenesulfonic acid (3 mol%), to form the spirocyclic product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 18 h |
| Diastereomeric Ratio | 3:1 (cis:trans) |
Petasis-Grubbs Tandem Strategy
Adapted from spirocyclic building block syntheses, this approach combines Petasis multicomponent reactions with Grubbs ring-closing metathesis:
- Petasis Reaction : Allylamine, glyoxylic acid, and 2-(vinylsulfanyl)ethanol react in toluene (1 M concentration) at 80°C for 48 h, yielding a linear diene (74% yield).
- Grubbs Metathesis : The diene is treated with Grubbs II catalyst (5 mol%) in dichloromethane under reflux, achieving spirocyclization (82% yield).
Optimization Insights :
- Toluene outperformed DMF and ACN in Petasis reactions, reducing byproduct formation from 29% to 9%.
- Grubbs II catalyst provided higher turnover than first-generation catalysts.
Iodomethyl Intermediate-Based Synthesis
Nucleophilic Displacement of Spirocyclic Iodides
Building on oxa-azaspirocycle protocols, sulfur is introduced via iodide-thiol exchange:
- Iodomethyl Spirocycle Synthesis : 3-Oxa-10-azaspiro[5.6]dodec-7-yliodomethane is prepared via iodination of a hydroxymethyl precursor (NaI, acetone, 12 h, 89% yield).
- Thiol Substitution : Reacting the iodide with sodium sulfide (2 eq.) in DMF at 60°C for 6 h installs the thia group (63% yield).
Critical Considerations :
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfide ions.
- Excess Na₂S prevents disulfide formation.
Reductive Amination Routes
Spiroketal Formation Followed by Amine Installation
A three-step sequence derived from indolyl spiroketal syntheses:
- Spiroketalization : 7-Mercapto-1,5-dioxaspiro[5.6]dodecane is synthesized via BF₃·OEt₂-catalyzed cyclization of 3-mercapto-1,5-pentanediol and cyclohexanone (71% yield).
- Oxidative Desulfurization : Treating with Raney Nickel in ethanol removes sulfur, forming a ketone intermediate.
- Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN to install the azaspiro group (58% overall yield).
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₃CN | MeOH | 58 |
| NaBH(OAc)₃ | DCM | 42 |
| H₂ (Pd/C) | EtOAc | 31 |
Comparison of Methodologies
Table 3: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68 | 95 | Moderate |
| Petasis-Grubbs | 82 | 98 | High |
| Iodomethyl Route | 63 | 91 | Low |
| Reductive Amination | 58 | 89 | Moderate |
- Petasis-Grubbs : Superior yield and purity but requires expensive catalysts.
- Cyclocondensation : Cost-effective but suffers from diastereomer separation challenges.
Chemical Reactions Analysis
Alkylation Reactions
The nitrogen atom in the azaspiro ring undergoes alkylation with electrophilic reagents. A key example involves ethyl bromoacetate under anhydrous tetrahydrofuran (THF) conditions:
-
Reagents : Sodium hydride (base), ethyl bromoacetate (alkylating agent)
-
Conditions : Reaction at 66°C for 1 hour under reflux, followed by cooling to 0°C .
-
Outcome : Formation of a tert-butyl-protected intermediate, preserving the spirocyclic backbone while introducing ester functionality .
Hydrogenation and Reduction
The compound participates in catalytic hydrogenation to reduce unsaturated bonds or functional groups:
-
Reagents : Raney nickel (catalyst), hydrogen gas (50 psi)
-
Outcome : Selective reduction of cyano groups to amines without disrupting the spirocyclic structure .
Cyclization Reactions
Intramolecular cyclization is employed to construct the spirocyclic framework:
-
Reagents : Sodium ethoxide in ethanol
-
Mechanism : Base-mediated deprotonation followed by nucleophilic attack to form the six-membered ring .
Amide Reduction
Borane-dimethyl sulfide complex facilitates the reduction of amides to amines:
-
Reagents : Borane-dimethyl sulfide complex
-
Conditions : Tetrahydrofuran solvent, 0°C to room temperature for 12 hours .
-
Outcome : Conversion of amide groups to secondary amines, enhancing biological activity potential .
Ring-Opening Reactions
The oxygen-containing ring undergoes acid- or base-catalyzed ring-opening:
-
Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
-
Conditions : Aqueous or alcoholic solutions at elevated temperatures.
-
Products : Linear chains with hydroxyl or thiol groups, depending on the cleavage site.
Petasis Multicomponent Reactions
While not directly reported for this compound, structurally similar spirocycles participate in Petasis reactions:
-
Typical Reagents : Boronic acids, amines, and carbonyl compounds .
-
Optimized Conditions : Chloroform solvent at 0.2 M concentration yields >70% product .
Mechanistic Considerations
-
Electronic Effects : Sulfur and oxygen atoms enhance nucleophilicity at adjacent carbons, facilitating alkylation and ring-opening.
-
Steric Effects : The spirocyclic structure imposes steric constraints, favoring reactions at less hindered sites (e.g., exocyclic amines over bridgehead positions) .
Reaction Optimization Insights
Scientific Research Applications
3-Oxa-7-thia-10-azaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Composition and Positioning
The compound’s heteroatoms (O, S, N) differentiate it from analogs with fewer or different heteroatoms. Key comparisons include:
Key Observations :
- Thia vs. Oxa/Aza : The sulfur atom in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane may enhance polar interactions or redox activity compared to oxygen/nitrogen-only analogs. For example, 1-Thia-4-azaspiro[4.5]decane derivatives exhibit cytotoxic effects against cancer cell lines, suggesting sulfur’s role in bioactivity .
- Ring Size: The 5.6 spiro system (vs.
Physicochemical Properties
Collision cross-section (CCS) data for 3-Oxa-9-azaspiro[5.6]dodecane (140.4 Ų for [M+H]⁺) indicate moderate molecular compactness, which may correlate with membrane permeability or pharmacokinetic behavior . Sulfur’s larger atomic radius in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane could slightly increase CCS compared to oxa/aza analogs.
Biological Activity
3-Oxa-7-thia-10-azaspiro[5.6]dodecane is a spiro compound characterized by its unique bicyclic structure, which includes both oxygen and sulfur atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Description |
|---|---|
| Molecular Formula | C10H19NOS |
| Molecular Weight | 185.33 g/mol |
| IUPAC Name | 3-Oxa-7-thia-10-azaspiro[5.6]dodecane |
| InChI Key | SYBKQFRDBXACAW-UHFFFAOYSA-N |
The biological activity of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical metabolic pathways.
- Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death in pathogenic organisms.
Antimicrobial Properties
Research indicates that compounds similar to 3-Oxa-7-thia-10-azaspiro[5.6]dodecane exhibit significant antimicrobial activity. For instance, studies have shown that azaspiro compounds can permeabilize bacterial membranes, which is critical for their effectiveness against pathogens like Mycobacterium tuberculosis .
Case Study: Antimycobacterial Activity
In a study assessing the antimicrobial efficacy of azaspiro compounds, the minimum inhibitory concentrations (MIC) were evaluated against M. bovis BCG, revealing potent activity with some analogs demonstrating MIC values below 5 μM. This suggests that structural modifications can enhance the activity of similar compounds .
Anticancer Activity
The potential anticancer properties of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane are also under investigation. Compounds with similar spiro structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Comparative Analysis with Related Compounds
To understand the uniqueness and potency of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane, it is beneficial to compare it with structurally related compounds:
| Compound | Biological Activity | MIC (μM) |
|---|---|---|
| 3-Oxa-7-thia-10-azaspiro[5.6]dodecane | Antimicrobial, anticancer | < 5 |
| Indolyl Azaspiroketal Mannich Bases | Antimycobacterial | < 5 |
| 1-Oxa-5-thia-9-azaspiro[5.6]dodecane | Moderate antimicrobial activity | 17 |
Research Findings
- Structure-Activity Relationship (SAR) : The presence of the spiro structure significantly influences the biological activity of these compounds, enhancing their interaction with cellular targets.
- Mechanistic Insights : Studies suggest that these compounds may disrupt membrane integrity or interfere with metabolic pathways essential for bacterial survival .
- Potential Therapeutic Applications : Given their promising biological activities, these compounds are being explored as potential leads for drug development against resistant bacterial strains and various cancers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Oxa-7-thia-10-azaspiro[5.6]dodecane, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions of spirocyclic precursors with heteroatom-containing reagents. For example, analogous spiro compounds are synthesized by reacting 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions in THF, followed by purification via column chromatography . Key intermediates are characterized using:
- Melting point analysis to confirm purity.
- Elemental analysis (C, H, N, S) to validate stoichiometry.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- UV-Vis spectroscopy to probe electronic transitions in conjugated systems.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring conformations .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assign peaks using DEPT and HSQC experiments to map heteroatom connectivity in the spiro framework.
- Mass spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks and isotopic patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and selectivity in spirocyclic systems?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify significant factors. For example, a 2³ factorial design can isolate interactions between temperature, reaction time, and molar ratios .
- Orthogonal Design : Optimize multi-variable systems (e.g., solvent mixtures or ligand combinations) using Taguchi methods to minimize experimental runs while maximizing data robustness .
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental conditions .
Q. How to resolve contradictions in crystallographic and spectroscopic data for spiro compounds?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD-derived bond lengths with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .
- Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to explain deviations from solid-state structures .
- Statistical Analysis : Apply R-factor metrics (e.g., Rint) during refinement to assess data quality and flag outliers .
Q. What computational strategies enable predictive modeling of spiro compound reactivity?
- Methodological Answer :
- Reaction Path Search Algorithms : Utilize GRRM or AFIR methods to explore potential energy surfaces and identify low-energy pathways for ring-opening or functionalization .
- Machine Learning (ML) : Train models on existing spiro compound datasets to predict regioselectivity in substitution reactions. Feature engineering should include steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions for biological activity studies .
Data Presentation and Contradiction Analysis
Best practices for presenting and analyzing conflicting spectral or crystallographic data
- Methodological Guidelines :
- Uncertainty Quantification : Report standard deviations for bond lengths/angles in crystallography tables and confidence intervals in spectroscopic peak assignments .
- Data Normalization : Use internal standards (e.g., TMS for NMR) to calibrate instruments and minimize batch-to-batch variability .
- Contradiction Workflow :
Replicate experiments under identical conditions.
Apply Grubbs’ test to identify statistical outliers.
Reconcile computational predictions with empirical data via Bayesian inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
